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Compound of Interest

Compound Name:
N-benzyl-N-methylpiperidin-4-

amine

Cat. No.: B112983 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and properties of N-benzyl-
N-methylpiperidin-4-amine, a tertiary amine belonging to the N-benzylpiperidine class of

compounds. This class is of significant interest in medicinal chemistry due to the prevalence of

the N-benzylpiperidine motif in a wide range of biologically active molecules, including

approved drugs and clinical candidates.[1][2] Derivatives of N-benzylpiperidine are being

actively investigated for their therapeutic potential in treating neurodegenerative disorders such

as Alzheimer's disease, often targeting enzymes like acetylcholinesterase (AChE) and

butyrylcholinesterase (BuChE).[3][4][5][6]

Physicochemical Properties
While specific experimental data for N-benzyl-N-methylpiperidin-4-amine is not extensively

reported in publicly available literature, its fundamental properties can be derived from its

chemical structure and data from public chemical databases.

Table 1: Physicochemical Properties of N-benzyl-N-methylpiperidin-4-amine
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Property Value Source

IUPAC Name
N-benzyl-N-methylpiperidin-4-

amine
PubChem[7]

CAS Number 76167-62-9 PubChem[7]

Molecular Formula C₁₃H₂₀N₂ PubChem[7]

Molecular Weight 204.31 g/mol PubChem[7]

Canonical SMILES
CN(CC1=CC=CC=C1)C2CCN

CC2
PubChem[7]

InChIKey
JQSWRIGANADNJD-

UHFFFAOYSA-N
PubChem[7]

Topological Polar Surface Area 15.3 Å² PubChem[7]

Computed XLogP3 1.9 PubChem[7]

Synthesis of N-benzyl-N-methylpiperidin-4-amine
The synthesis of N-benzyl-N-methylpiperidin-4-amine can be achieved through several

established synthetic routes. Two logical and efficient pathways are presented here:

Reductive Amination of N-benzyl-4-piperidone: This approach involves the reaction of the

precursor ketone, N-benzyl-4-piperidone, with methylamine in the presence of a reducing

agent to form the target tertiary amine.

Eschweiler-Clarke Methylation of 1-benzyl-4-aminopiperidine: This classic method allows for

the exhaustive methylation of a primary or secondary amine using formaldehyde and formic

acid to yield the corresponding tertiary amine.[8][9][10]

The following sections provide detailed experimental protocols for these synthetic pathways.

Experimental Protocol 1: Synthesis via Reductive
Amination
This protocol is adapted from general procedures for reductive amination.
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Step 1: Synthesis of the Precursor N-benzyl-4-piperidone

N-benzyl-4-piperidone is a key intermediate that can be synthesized via a one-pot method

involving a Michael addition and a Dieckmann condensation.[11][12][13]

Materials: Benzylamine, methyl acrylate, sodium methoxide, toluene, hydrochloric acid.

Procedure:

To a solution of benzylamine in an alcoholic solvent, slowly add methyl acrylate. The molar

ratio of acrylate to benzylamine should be between 2.6 and 5.[11][12]

Stir the mixture for approximately one hour, then heat to 50-60°C for 9-24 hours.[11]

After the reaction, remove the excess acrylate and solvent by distillation.[11]

Add a condensation solvent such as toluene and an organic base like sodium methoxide.

Heat the mixture to 50-85°C for 9-16 hours.[11]

Cool the reaction mixture and neutralize with acid.

Following a workup involving extraction and distillation, N-benzyl-4-piperidone is obtained.

Step 2: Reductive Amination to form N-benzyl-N-methylpiperidin-4-amine

Materials: N-benzyl-4-piperidone, methylamine (solution in THF or as hydrochloride salt),

sodium triacetoxyborohydride, dichloromethane (DCM), saturated aqueous sodium

bicarbonate.

Procedure:

Dissolve N-benzyl-4-piperidone (1 equivalent) in dichloromethane.

Add a solution of methylamine (1.5-2 equivalents).

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

Cool the reaction mixture to 0°C in an ice bath.
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Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the

temperature remains below 10°C.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, quench the reaction by the slow addition of a saturated aqueous

solution of sodium bicarbonate.

Separate the organic layer and extract the aqueous layer with DCM.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel to obtain N-benzyl-N-
methylpiperidin-4-amine.

Experimental Protocol 2: Synthesis via Eschweiler-
Clarke Methylation
This protocol is based on the established Eschweiler-Clarke reaction for the N-methylation of

amines.[8][9][10]

Step 1: Preparation of the Precursor 1-benzyl-4-aminopiperidine

This precursor can be synthesized by reductive amination of N-benzyl-4-piperidone with

ammonia or an ammonia source.

Step 2: Eschweiler-Clarke Methylation

Materials: 1-benzyl-4-aminopiperidine, formaldehyde (37% aqueous solution), formic acid

(88-98%).

Procedure:
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To a flask containing 1-benzyl-4-aminopiperidine (1 equivalent), add an excess of

formaldehyde (approximately 2.5-3 equivalents).

Slowly add an excess of formic acid (approximately 2.5-3 equivalents) to the mixture while

cooling in an ice bath to control the initial exothermic reaction.

Heat the reaction mixture to reflux (around 100°C) for 8-12 hours. The reaction progress

can be monitored by TLC.

After completion, cool the mixture to room temperature and make it basic by the careful

addition of a sodium hydroxide solution.

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

Wash the combined organic extracts with water and brine, then dry over anhydrous

sodium sulfate.

Filter and concentrate the solution under reduced pressure to afford the crude N-benzyl-
N-methylpiperidin-4-amine.

Purify the product by column chromatography if necessary.

Predicted Spectroscopic Properties
While experimental spectra are not readily available, the expected spectroscopic

characteristics can be predicted based on the molecule's structure and data from analogous

compounds.

Table 2: Predicted Spectroscopic Data for N-benzyl-N-methylpiperidin-4-amine
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Spectroscopy Predicted Characteristics

¹H NMR

Aromatic protons (benzyl group): Multiplet

around 7.2-7.4 ppm (5H).Benzylic protons (-

CH₂-Ph): Singlet around 3.5 ppm

(2H).Piperidine protons: Multiplets in the range

of 1.5-3.0 ppm.N-methyl protons (-N-CH₃):

Singlet around 2.2-2.6 ppm (3H).[14]

¹³C NMR

Aromatic carbons: Signals in the range of 127-

140 ppm.Benzylic carbon (-CH₂-Ph): Signal

around 60-65 ppm.Piperidine carbons: Signals

in the range of 30-60 ppm.N-methyl carbon (-N-

CH₃): Signal around 40-45 ppm.[15][16]

Mass Spec.

Molecular Ion (M⁺): Expected at m/z = 204. A

prominent fragment would be the tropylium ion

at m/z = 91 due to the loss of the piperidine

moiety. Alpha-cleavage adjacent to the

piperidine nitrogen is also expected.[17][18]

IR Spec.

C-H stretching (aromatic): Peaks above 3000

cm⁻¹.C-H stretching (aliphatic): Peaks just

below 3000 cm⁻¹.C=C stretching (aromatic):

Peaks around 1450-1600 cm⁻¹.C-N stretching:

In the 1000-1250 cm⁻¹ region.[17] No N-H

stretching bands around 3300-3500 cm⁻¹ are

expected for this tertiary amine.[14]

Biological and Pharmacological Context
The N-benzylpiperidine scaffold is a key pharmacophore in many compounds targeting the

central nervous system.[1] Research into derivatives of this class has shown a range of

biological activities, making N-benzyl-N-methylpiperidin-4-amine a compound of interest for

further investigation.

Potential Targets: Piperidine derivatives are known to interact with a variety of biological

targets, including enzymes, receptors, and ion channels.[19] Specifically, N-benzylpiperidine
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analogs have been designed and synthesized as inhibitors of acetylcholinesterase (AChE)

and butyrylcholinesterase (BuChE), which are key targets in the treatment of Alzheimer's

disease.[3][5][6] Other studies have explored their potential as HDAC inhibitors, also for

Alzheimer's therapy.[4]

Drug Development: The structural flexibility of the N-benzylpiperidine motif allows for

modifications to fine-tune the efficacy and physicochemical properties of drug candidates.[1]

The tertiary amine in N-benzyl-N-methylpiperidin-4-amine is a key feature that can

influence its basicity, solubility, and ability to interact with biological targets.

Visualizations
Synthesis Workflow
The following diagram illustrates the two primary synthetic pathways to obtain N-benzyl-N-
methylpiperidin-4-amine.
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N-Benzyl-4-piperidone
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Dieckmann Condensation 
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Caption: Synthetic pathways for N-benzyl-N-methylpiperidin-4-amine.

Potential Biological Interactions
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The N-benzylpiperidine scaffold is a versatile platform for designing multi-target-directed

ligands, particularly for complex diseases like Alzheimer's. The following diagram illustrates a

conceptual relationship between this class of compounds and relevant biological targets.

N-Benzylpiperidine Derivatives
(e.g., N-benzyl-N-methylpiperidin-4-amine)

Acetylcholinesterase (AChE)
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Caption: Conceptual signaling pathways for N-benzylpiperidine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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